(S)-1,3'-Bipyrrolidine dihydrochloride chemical structure and properties
(S)-1,3'-Bipyrrolidine dihydrochloride chemical structure and properties
An In-depth Technical Guide to (S)-1,3'-Bipyrrolidine Dihydrochloride: A Chiral Scaffold for Catalysis and Drug Discovery
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The five-membered pyrrolidine ring is a cornerstone of modern medicinal and synthetic chemistry.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold that offers a unique combination of structural rigidity, three-dimensionality from its non-planar sp³-hybridized carbons, and a basic nitrogen atom for facile functionalization.[2] When two such rings are combined to form a bipyrrolidine system, and particularly when a defined stereocenter is present as in (S)-1,3'-Bipyrrolidine, the resulting molecule becomes a powerful tool for enantioselective processes. These chiral diamines are highly sought after as ligands for transition metal catalysis and as organocatalysts, where their defined spatial arrangement can effectively control the stereochemical outcome of a reaction.[2][3]
This guide provides a comprehensive technical overview of (S)-1,3'-Bipyrrolidine dihydrochloride, a molecule of significant interest for researchers in asymmetric synthesis and drug development. We will delve into its structural and physicochemical properties, propose a rational synthetic pathway, explore its potential applications based on established chemical principles, and provide essential safety and handling protocols.
PART 1: Chemical Structure and Physicochemical Properties
(S)-1,3'-Bipyrrolidine dihydrochloride is a chiral bicyclic diamine. The structure consists of a pyrrolidine ring connected via its nitrogen atom (position 1) to the 3' position of a second pyrrolidine ring. The stereogenic center at the 3' position possesses the (S)-configuration. The molecule is supplied as a stable dihydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base.
Caption: Chemical structure of (S)-1,3'-Bipyrrolidine Dihydrochloride.
Table 1: Physicochemical Properties of (S)-1,3'-Bipyrrolidine Dihydrochloride
| Property | Value | Source |
| CAS Number | 956605-97-3 | [4] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 213.15 g/mol | [4] |
| Appearance | Solid (inferred from salt form) | [5][6] |
| Purity | ≥95% | [7] |
| Storage | Room temperature, dry, inert atmosphere | [4] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | Inferred |
PART 2: Predicted Spectroscopic & Analytical Profile
While experimental spectra for this specific compound are not widely available in the public domain, a theoretical analysis based on its structure allows for a robust prediction of its key spectroscopic features. This is an essential exercise for researchers for confirming the identity of the material post-synthesis or upon receipt from a supplier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The dihydrochloride salt form means the molecule will be fully protonated at both nitrogen atoms in solution (e.g., in D₂O or MeOD). This significantly affects the chemical shifts of adjacent protons and carbons.
-
¹H NMR Prediction (in D₂O, 400 MHz): The molecule lacks symmetry, meaning all 16 protons on the carbon framework are chemically non-equivalent.
-
δ 3.0-3.8 ppm (multiplets, ~11H): This complex region would contain the signals for the protons on carbons adjacent to the positively charged nitrogen atoms (C2, C5, C2', C5', and the C3' methine proton). These are significantly deshielded due to the inductive effect of the N⁺-H groups. The proton at the C3' chiral center is expected to be a complex multiplet in this region.
-
δ 1.9-2.5 ppm (multiplets, ~5H): This region would correspond to the remaining β-protons on the pyrrolidine rings (C3, C4, C4'). These protons are further from the electron-withdrawing nitrogen atoms and thus appear at a higher field.
-
-
¹³C NMR Prediction (in D₂O, 100 MHz): All eight carbon atoms are unique and should give rise to distinct signals.
-
δ 60-70 ppm (1C): The C3' carbon, being a methine carbon directly attached to the nitrogen of the other ring, is expected in this region.
-
δ 45-55 ppm (4C): The four methylene carbons adjacent to the nitrogen atoms (C2, C5, C2', C5') would appear here.
-
δ 25-35 ppm (3C): The remaining three methylene carbons (C3, C4, C4') are expected in the aliphatic region.
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Mass Spectrometry (MS)
For the free base (C₈H₁₆N₂, MW: 140.23), an Electron Ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 140.
-
Key Fragmentation: The most likely fragmentation pathway is alpha-cleavage adjacent to the nitrogen atoms. This would lead to characteristic fragments from the loss of parts of either pyrrolidine ring. A major fragment would be expected at m/z = 70, corresponding to the [C₄H₈N]⁺ ion, from the cleavage of the C3'-N1 bond.
PART 3: Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of (S)-1,3'-Bipyrrolidine dihydrochloride can be envisioned starting from a commercially available chiral precursor, (S)-3-aminopyrrolidine. The core transformation is a nucleophilic substitution to form the second pyrrolidine ring.
Retrosynthetic Analysis
The target molecule can be disconnected at the N1-C4 bond of the unsubstituted pyrrolidine ring, suggesting a cyclization reaction. A further disconnection at the C3'-N1 bond reveals (S)-3-aminopyrrolidine and a 4-carbon electrophile like 1,4-dibromobutane as key starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-1,3'-Bipyrrolidine Dihydrochloride.
Step-by-Step Experimental Protocol & Rationale
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Step 1: Protection of the Primary Amine.
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Protocol: To a solution of (S)-3-aminopyrrolidine in dichloromethane (DCM), add triethylamine (Et₃N, 1.1 eq.). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After an aqueous workup, the Boc-protected intermediate is isolated.
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Causality: The primary amine is more nucleophilic than the secondary amine within the pyrrolidine ring. However, to ensure selective alkylation at the primary amine in the subsequent step, it is prudent to protect the secondary amine first. The Boc group is an ideal choice as it is stable under the conditions of the next step and easily removed under acidic conditions.
-
-
Step 2: Ring Formation via Reductive Amination.
-
Protocol: Dissolve the Boc-protected (S)-3-aminopyrrolidine (1.0 eq.) in 1,2-dichloroethane (DCE). Add 1,4-butanedial (succinaldehyde, 1.1 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). Stir the reaction at room temperature for 24 hours. Quench with saturated sodium bicarbonate solution and extract the product.
-
Causality: This is a more controlled alternative to direct alkylation with 1,4-dihalobutanes, which can lead to over-alkylation and polymerization. Reductive amination involves the in-situ formation of a dialdimine followed by intramolecular reduction. NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
-
-
Step 3: Deprotection and Salt Formation.
-
Protocol: Dissolve the crude (S)-N-Boc-1,3'-bipyrrolidine in a minimal amount of methanol or ethyl acetate. Add a solution of hydrochloric acid in 1,4-dioxane (4M, >2.5 eq.) and stir at room temperature. The dihydrochloride salt will precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Causality: The Boc protecting group is labile to strong acid. Using HCl in an organic solvent provides a clean and efficient method for both deprotection and the concurrent formation of the desired dihydrochloride salt, often yielding a crystalline, easy-to-handle solid product.
-
PART 4: Applications in Asymmetric Synthesis and Drug Discovery
While specific applications of (S)-1,3'-Bipyrrolidine dihydrochloride are not yet widely reported, its structure suggests significant potential in two primary areas: asymmetric catalysis and as a scaffold in medicinal chemistry.
Asymmetric Catalysis
Chiral diamines are workhorse ligands in asymmetric catalysis. The well-studied C₂-symmetric (S,S)-2,2'-bipyrrolidine is a powerful ligand for various transformations.[8][9] (S)-1,3'-Bipyrrolidine offers a C₁-symmetric alternative. This asymmetry can be advantageous, creating a more differentiated chiral pocket around a metal center, which could lead to unique selectivity or reactivity in reactions such as:
-
Asymmetric Michael Additions: As an organocatalyst, the free base can activate ketones or aldehydes via enamine formation, directing the stereoselective conjugate addition to nitroolefins or enones.[10]
-
Metal-Catalyzed Hydrogenation/Transfer Hydrogenation: Coordinated to metals like Ruthenium or Iridium, it could serve as a chiral ligand for the enantioselective reduction of ketones and imines.
-
1,3-Dipolar Cycloadditions: It could be used to direct the stereochemistry in the synthesis of complex pyrrolidine-containing molecules.[11][12]
Caption: Hypothetical catalytic cycle using (S)-1,3'-Bipyrrolidine as a chiral ligand.
Drug Development Scaffold
The pyrrolidine motif is a key component in a vast number of bioactive compounds and approved drugs.[1][13] The 1,3'-bipyrrolidine core provides a rigid, three-dimensional scaffold that can be used to:
-
Constrain Conformation: By replacing a more flexible linker in a known drug molecule, this scaffold can lock the pharmacophore into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Explore Chemical Space: The two distinct nitrogen atoms provide handles for introducing diverse substituents, allowing for the rapid generation of compound libraries for screening. Its use has been explored in creating rigid analogs of analgesics.[14]
-
Improve Physicochemical Properties: The introduction of the basic nitrogen atoms can improve properties like aqueous solubility, which is crucial for drug formulation and bioavailability.
PART 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for (S)-1,3'-Bipyrrolidine dihydrochloride is not publicly available. However, based on data for structurally related compounds such as (S,S)-2,2'-Bipyrrolidine and other aminopyrrolidine salts, the following precautions are strongly advised.[15][16]
-
Hazard Classification: Assumed to be harmful if swallowed and to cause severe skin burns and serious eye damage.[15]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place under an inert atmosphere.[4]
-
First Aid:
-
If Inhaled: Move person into fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[15]
-
Conclusion
(S)-1,3'-Bipyrrolidine dihydrochloride represents a valuable yet underexplored chiral building block for chemical innovation. Its C₁-symmetric structure offers a compelling alternative to more common C₂-symmetric diamine ligands in asymmetric catalysis. Furthermore, its rigid, three-dimensional framework makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics with improved potency and selectivity. While detailed application notes are sparse, the fundamental principles of organic and medicinal chemistry strongly support its potential utility. The synthetic route proposed herein provides a logical pathway for its preparation, enabling further investigation into its catalytic and pharmacological properties. As the demand for novel chiral technologies and drug candidates continues to grow, molecules like (S)-1,3'-Bipyrrolidine are poised to become increasingly important tools for researchers at the forefront of chemical science.
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